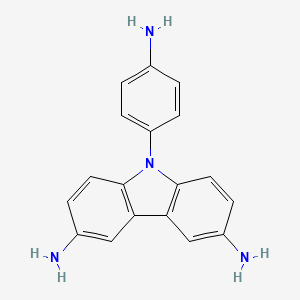

9-(4-Aminophenyl)-9H-carbazole-3,6-diamine

Description

Significance of Carbazole (B46965) Derivatives in Modern Materials Science Research

Carbazole, a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest in materials science due to their unique electronic and photophysical properties. mdpi.com The carbazole core is an electron-rich aromatic system, which imparts excellent hole-transporting capabilities to its derivatives. researchgate.net This property is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors. iu.edu.sa

The rigid and planar structure of the carbazole moiety contributes to the high thermal and morphological stability of materials derived from it. nih.gov Furthermore, the carbazole ring can be readily functionalized at various positions (N-9, C-3, C-6, C-2, and C-7), allowing for the fine-tuning of its electronic and physical properties. researchgate.net This synthetic versatility enables the design of a vast library of carbazole derivatives with tailored characteristics for specific applications. mdpi.com For instance, the introduction of different substituents can modify the energy levels (HOMO and LUMO), emission colors, and charge carrier mobilities of the resulting materials. researchgate.netresearchgate.net

Emergence of Multi-Functionalized Carbazole Scaffolds for Advanced Applications

The ability to introduce multiple functional groups onto the carbazole scaffold has led to the development of multi-functionalized derivatives with enhanced performance and new applications. By strategically placing different functional groups, researchers can create molecules with a combination of desired properties, such as ambipolar charge transport, thermally activated delayed fluorescence (TADF), and specific sensing capabilities.

Multi-functionalization allows for the creation of complex molecular architectures, including dendrimers and polymers, with precisely controlled properties. researchgate.net For example, attaching both electron-donating and electron-accepting moieties to a carbazole core can lead to the formation of intramolecular charge-transfer (ICT) complexes, which are essential for applications in nonlinear optics and as emitters in OLEDs. researchgate.net The development of efficient synthetic methodologies has been crucial in advancing the field of multi-functionalized carbazole scaffolds.

Role of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine as a Core Building Block in Donor-Acceptor Systems and Porous Organic Materials

The compound 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine is a prime example of a multi-functionalized carbazole derivative designed to serve as a versatile building block. This molecule possesses three reactive amine groups, which can participate in various polymerization and condensation reactions to form extended structures.

In donor-acceptor (D-A) systems , the carbazole unit acts as a strong electron donor. researchgate.net The amine groups can be reacted with electron-accepting monomers to create D-A polymers or oligomers. These materials are of great interest for organic photovoltaics, where the D-A interface is crucial for charge separation, and for OLEDs, where they can be used as emissive or host materials. nih.gov The presence of three amine groups allows for the formation of cross-linked or branched D-A networks, potentially enhancing the material's stability and charge-transport properties.

In the realm of porous organic materials , 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine is a valuable monomer for the synthesis of Covalent Organic Frameworks (COFs) and other porous organic polymers (POPs). iu.edu.sanih.gov The triangular and rigid geometry of the molecule, combined with the reactive amine functionalities, enables the formation of highly ordered, porous, and stable two-dimensional or three-dimensional networks. These materials exhibit high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage and separation, catalysis, and sensing. iu.edu.sa The inherent electronic properties of the carbazole unit can also be harnessed to create photoactive or conductive porous materials. rsc.orgresearchgate.net

Table 1: Properties of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine

| Property | Value |

|---|---|

| CAS Number | 75773-11-4 bldpharm.com |

| Molecular Formula | C18H16N4 |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Table 2: Potential Applications of Materials Derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine

| Application Area | Material Type | Rationale |

|---|---|---|

| Organic Electronics | Donor-Acceptor Polymers | Excellent hole-transporting properties of the carbazole core and the ability to form extended conjugated systems. researchgate.net |

| Gas Storage/Separation | Covalent Organic Frameworks | Rigid, porous structures with high surface area and tunable pore functionality. iu.edu.sa |

| Catalysis | Porous Organic Polymers | Stable, high-surface-area supports for catalytic sites. rsc.org |

| Sensing | Functional Polymers | The electron-rich nature of the carbazole unit can be utilized for detecting specific analytes. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

9-(4-aminophenyl)carbazole-3,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H,19-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBGCTGPOIZKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C3=C(C=C(C=C3)N)C4=C2C=CC(=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558318 | |

| Record name | 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75773-11-4 | |

| Record name | 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9 4 Aminophenyl 9h Carbazole 3,6 Diamine

Established Synthetic Pathways to 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine

The most established synthetic route to 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine involves a two-stage process: the synthesis of a trinitro precursor followed by a reduction step. This pathway ensures the correct placement of the amino functionalities on the carbazole (B46965) and phenyl moieties.

The synthesis begins with the dinitration of the carbazole core. Carbazole undergoes electrophilic aromatic substitution, and due to the directing effect of the nitrogen atom, the nitro groups are selectively introduced at the 3 and 6 positions. asianpubs.org

Step 1: Synthesis of 3,6-Dinitro-9H-carbazole. This reaction is typically achieved by treating 9H-carbazole with a nitrating agent, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong electrophile, the nitronium ion (NO₂⁺), generated in situ, attacks the electron-rich positions of the carbazole ring. asianpubs.org

Step 2: Synthesis of 3,6-Dinitro-9-(4-nitrophenyl)-9H-carbazole. Following the dinitration of the carbazole core, the 4-nitrophenyl group is introduced at the 9-position (the nitrogen atom). This is commonly achieved through an N-arylation reaction, such as the Ullmann condensation. In this reaction, 3,6-Dinitro-9H-carbazole is reacted with a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and often a copper catalyst in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net

Table 1: Synthesis of Trinitro Precursor

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 9H-Carbazole | HNO₃, H₂SO₄ | 3,6-Dinitro-9H-carbazole asianpubs.org |

| 2 | 3,6-Dinitro-9H-carbazole, 4-Halonitrobenzene | Base (e.g., K₂CO₃), Copper Catalyst, High Temperature | 3,6-Dinitro-9-(4-nitrophenyl)-9H-carbazole researchgate.netsigmaaldrich.com |

The final step in the synthesis of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine is the reduction of the three nitro groups to their corresponding primary amines. The choice of reducing agent is critical to ensure complete conversion without undesired side reactions. Given the presence of three nitro groups, a potent reduction system is required. asianpubs.orgacs.org

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is a clean and efficient method, often providing high yields of the desired amine.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) in concentrated HCl is a particularly effective reagent for the reduction of multiple nitro groups on an aromatic system. jsynthchem.com

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Pd/C or Raney Nickel, hydrazine hydrate (N₂H₄·H₂O) serves as a convenient hydrogen source for the reduction of nitro compounds. This method avoids the need for high-pressure hydrogenation equipment.

For the complete reduction of 3,6-Dinitro-9-(4-nitrophenyl)-9H-carbazole, a strong reducing system like SnCl₂/HCl is often preferred to ensure all three nitro groups are converted to amines. jsynthchem.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Nitration: The temperature of the nitration reaction must be carefully controlled, as elevated temperatures can lead to over-nitration or degradation of the carbazole ring. The ratio of nitric acid to sulfuric acid is also a key parameter influencing the reaction's efficiency. asianpubs.org

N-Arylation (Ullmann Condensation): The success of this step depends on the choice of catalyst, base, solvent, and temperature. Anhydrous conditions are typically required. The reactivity of the 4-halonitrobenzene follows the order I > Br > Cl > F. The use of a high-boiling point solvent is necessary to achieve the required reaction temperatures.

Reduction: The choice of solvent, temperature, and pH are critical parameters. For metal/acid reductions, maintaining a sufficient concentration of acid is important. After the reduction is complete, the reaction mixture is typically basified to liberate the free amine from its salt form. For catalytic hydrogenation, the catalyst loading, hydrogen pressure, and temperature are key variables that need to be optimized.

Regioselectivity Considerations in the Functionalization of the Carbazole Core

The functionalization of the carbazole core is governed by the electronic properties of the tricyclic system. The nitrogen atom at the 9-position is an electron-donating group, which activates the aromatic rings towards electrophilic substitution. acs.orgacs.org

Positions 3 and 6: These positions are the most electron-rich and sterically accessible, making them the primary sites for electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. This inherent regioselectivity is exploited in the synthesis of the 3,6-dinitro precursor. chim.it

Positions 1, 8, 2, and 7: Functionalization at these positions is more challenging. The 1 and 8 positions, being adjacent to the fused ring system, can be functionalized through methods like directed lithiation or transition metal-catalyzed C-H activation, often requiring a directing group on the nitrogen atom. chim.itnih.gov The 2 and 7 positions are generally the least reactive towards standard electrophilic substitution.

Position 9 (Nitrogen): The N-H bond of carbazole can be readily substituted through reactions like alkylation or arylation, as demonstrated in the synthesis of the 3,6-Dinitro-9-(4-nitrophenyl)-9H-carbazole precursor. acs.orgacs.org

Once the 3,6,9-substituents are in place, as in the target molecule 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine, further functionalization is directed by the powerful activating, ortho-para directing amino groups. Subsequent electrophilic substitution would be expected to occur at the 2, 4, 5, and 7 positions of the carbazole core.

Advanced Synthetic Strategies for Analogues and Derivatives

Modern synthetic organic chemistry offers a variety of powerful tools for creating analogues and derivatives of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine, allowing for the fine-tuning of its electronic and physical properties.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C bond formation with terminal alkynes) are extensively used to modify carbazole scaffolds. chim.itijpsjournal.com These reactions could be employed to introduce a wide range of substituents onto a pre-functionalized carbazole core, for example, by starting with a halogenated carbazole derivative.

Direct C-H Functionalization: This strategy has emerged as a highly efficient and atom-economical method for creating C-C and C-heteroatom bonds directly from C-H bonds. chim.it By using transition metal catalysts (e.g., Pd, Rh, Ru, Ir), specific C-H bonds on the carbazole nucleus can be selectively functionalized, often guided by a directing group. This allows for late-stage diversification of complex molecules without the need for pre-functionalization. nih.govresearchgate.net

Catalyst-Controlled Regioselective Functionalization: Recent studies have shown that the regioselectivity of reactions on the carbazole nucleus can be controlled by the choice of catalyst. For instance, the reaction of unprotected carbazoles with donor-acceptor cyclopropanes can lead to either N-H functionalization with a Lewis acid catalyst (e.g., Sc(OTf)₃) or C-3 functionalization via a Friedel-Crafts-type reaction with a Brønsted acid catalyst (e.g., TfOH). acs.orgacs.org This dual reactivity provides a versatile platform for generating diverse carbazole derivatives.

Table 2: Advanced Synthetic Methods for Carbazole Derivatives

| Method | Description | Potential Application | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of a halo-carbazole with a boronic acid to form a C-C bond. | Introduction of aryl or vinyl groups at various positions. | chim.itijpsjournal.commdpi.com |

| Buchwald-Hartwig Amination | Pd-catalyzed reaction to form a C-N bond between a halo-carbazole and an amine. | Synthesis of novel N-aryl or N-alkyl carbazole derivatives. | ijpsjournal.com |

| C-H Activation/Functionalization | Transition metal-catalyzed direct conversion of a C-H bond to a C-C or C-X bond. | Highly efficient and selective late-stage modification of the carbazole core. | chim.itnih.govresearchgate.net |

| Catalyst-Controlled Cyclopropane Ring Opening | Lewis or Brønsted acid-catalyzed reaction leading to selective N- or C3-alkylation. | Divergent synthesis of N- and C3-functionalized carbazole analogues. | acs.orgacs.org |

Application of 9 4 Aminophenyl 9h Carbazole 3,6 Diamine in Functional Material Systems

Polymeric Materials Derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine

The triamine functionality of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine allows it to act as a versatile monomer in the synthesis of complex polymeric structures. These materials inherit the desirable optoelectronic and electrochemical properties of the carbazole (B46965) unit, integrated into robust, high-surface-area networks. nih.govmdpi.com

Covalent Organic Frameworks (COFs) and Covalent Organic Polymers (COPs) are classes of porous crystalline materials constructed from organic building blocks linked by strong covalent bonds. acs.org The use of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine as a monomer enables the creation of nitrogen-rich, electroactive frameworks with tailored properties for applications in energy storage and catalysis. nih.govmdpi.com

The primary method for synthesizing COPs and COFs from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine is through polycondensation reactions. In this process, the amine groups of the carbazole monomer react with carbonyl groups of a linker molecule, typically a dialdehyde (B1249045) or trialdehyde, to form a stable, extended network.

A notable example is the one-pot polycondensation of 9-(4-aminophenyl)-carbazole-3,6-diamine with dimethoxymethane (B151124) in the presence of trifluoroacetic acid to yield a carbazole and Tröger's base-derived covalent microporous organic polymer (CzT-CMOP). nih.gov Another common approach is the Schiff-base condensation, where the amine groups react with aldehydes to form imine linkages. For instance, hollow microspherical and microtubular carbazole-based COFs have been synthesized through a template-free, one-pot [3 + 3] condensation of 9-(4-aminophenyl)-carbazole-3,6-diamine (denoted as Car-3NH₂) with various triformyl linkers. nih.gov

The choice of solvent, catalyst, and reaction conditions (e.g., solvothermal methods) is crucial in controlling the crystallinity and morphology of the final framework material. nih.govrsc.org

The structure of COFs can be precisely engineered by selecting building blocks with specific geometries and symmetries. researchgate.net The C₃ symmetry of the 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine monomer makes it an ideal candidate for forming stable, porous networks, often with hexagonal topologies, when reacted with linkers of complementary symmetry (e.g., C₂ or C₃).

For example, the [3 + 3] condensation between the C₃-symmetric Car-3NH₂ and a C₃-symmetric triformyl linker leads to the formation of two-dimensional (2D) layered structures. nih.gov These 2D layers then stack upon one another, typically in an eclipsed (AA) or staggered (AB) fashion, to form a crystalline 3D framework with one-dimensional channels. acs.orgresearchgate.net The planarity of the linker molecules can influence the morphology of the resulting COF, leading to unique structures such as hollow microspheres or microtubules. nih.gov The design principle involves choosing rigid monomers that pre-determine the geometry of the resulting framework, leading to materials with high stability and permanent porosity. mdpi.com

Regioselectivity, or the control of the specific reaction sites on a monomer, is critical in determining the final structure and properties of the polymer. In the case of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine, polymerization can occur at different positions on the carbazole ring system.

For the synthesis of the CzT-CMOP, spectroscopic analyses and electronic structure calculations confirmed that the polycondensation with dimethoxymethane occurred favorably through the second and seventh positions of the carbazole unit, rather than the fourth and fifth positions. nih.gov This directional preference ensures the formation of a consistent and predictable polymer backbone.

Topological control is achieved by carefully selecting the geometry of the monomers. The combination of a quasi-tetrahedral (3D) monomer versus a quasi-coplanar (2D) monomer can result in vastly different network structures (e.g., crystalline vs. amorphous) and, consequently, different material properties like surface area and gas uptake capacity. rsc.org This principle of "topology-directed design" allows for the synthesis of COFs with predetermined network structures for specific applications. rsc.orgacs.org

A key feature of COFs and COPs derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine is their high porosity and large surface area, which are essential for applications in storage and catalysis. nih.gov These properties are typically characterized using nitrogen physisorption measurements at 77 K, and the specific surface area is calculated using the Brunauer–Emmett–Teller (BET) method.

For example, hollow COFs synthesized from Car-3NH₂ have demonstrated high BET surface areas of up to approximately 1400 m²/g. nih.gov The CzT-CMOP, derived from the same monomer, exhibited a relatively high BET surface area of 615 m²/g with a pore size of 1.66 nm. nih.gov The designed topology and choice of linkers directly impact these values; a network synthesized from a quasi-coplanar carbazole-based monomer (P-CzPTCz) achieved a high BET surface area of 1315 m²/g. rsc.org

The table below summarizes the porosity characteristics of various frameworks derived from or related to carbazole-based monomers.

| Material Designation | Monomers | BET Surface Area (m²/g) | Pore Size (nm) |

| Hollow Carbazole COFs | 9-(4-Aminophenyl)-carbazole-3,6-diamine + Triformyl linkers | Up to ~1400 | - |

| CzT-CMOP | 9-(4-Aminophenyl)-carbazole-3,6-diamine + Dimethoxymethane | 615 | 1.66 |

| P-CzPTCz | N,N'-(9-phenyl-9H-carbazole-3,6-diyl)bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) + 1,3,5-tribromobenzene | 1315 | - |

| TFP-Car COF | 1,3,5-Triformylphloroglucinol + Carbazole-based triamine | Up to 686 | - |

| DUT-175 | 4,4'-Bis(9H-carbazol-9-yl)biphenyl tetraaldehyde + Phenyldiamine | 1071 | 1.9 |

The inherent redox activity of the carbazole moiety makes COFs and COPs derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine highly suitable for electrochemical energy storage, particularly as electrode materials in supercapacitors. nih.govmdpi.com Supercapacitors store charge through two main mechanisms: electrical double-layer capacitance (EDLC), which arises from ion adsorption at the electrode-electrolyte interface, and pseudocapacitance, which involves fast and reversible Faradaic redox reactions. mdpi.com

The CzT-CMOP, when used as an active electrode material in a three-electrode supercapacitor with a 6 M KOH aqueous electrolyte, demonstrated a high specific capacitance of 240 F/g at a current density of 0.5 A/g. nih.gov It also showed excellent cycling stability, retaining 97% of its capacitance after 2000 cycles. nih.gov Similarly, other ketoenamine-linked COFs incorporating carbazole units have shown specific capacitances up to 291.1 F/g and high capacitance retention of over 90% after 5000 cycles. nsysu.edu.tw

The performance of these materials highlights the potential of designing COFs with specific redox-active units for creating high-performance energy storage devices. mdpi.comnih.gov

| Material | Specific Capacitance (F/g) | Current Density (A/g) | Capacitance Retention | Electrolyte |

| CzT-CMOP | 240 | 0.5 | 97% after 2000 cycles | 6 M KOH |

| TFP-Car COF | ~130 (estimated from graph) | 1.0 | 90.4% after 5000 cycles | 1 M H₂SO₄ |

| TAPT-2,3-NA(OH)₂ COF | 271 | 0.5 | 86.5% after 2000 cycles | 1 M H₂SO₄ |

| TPP-CTFs | 231 | 0.5 | 99.18% after 2000 cycles | 6 M KOH |

Covalent Organic Polymers (COPs) and Covalent Organic Frameworks (COFs)

Gas Adsorption and Storage Capabilities of COFs (e.g., CO2 uptake)

Covalent Organic Frameworks (COFs) are a class of porous crystalline materials recognized for their potential in various applications, including gas capture to address environmental concerns like the greenhouse effect. nih.gov The inherent properties of COFs, such as high surface area, tunable porosity, and excellent chemical stability, make them ideal candidates for carbon dioxide (CO₂) capture. bohrium.comrsc.org The incorporation of specific functional groups within the COF structure can significantly enhance their affinity for CO₂.

Amine-functionalized COFs, in particular, have demonstrated high efficacy in capturing CO₂. bohrium.comnih.gov The amine groups provide active sites that can interact with acidic CO₂ molecules, leading to selective adsorption. nih.gov This interaction can occur through chemisorption, where carbamate (B1207046) species are formed, indicating strong host-guest interactions and efficient utilization of the amine sites. bohrium.comberkeley.edu Research has shown that COFs functionalized with amine groups can exhibit impressive CO₂ uptake capacities, even at low partial pressures relevant to industrial flue gas or direct air capture. bohrium.comresearchgate.net For instance, an amine-functionalized COF designated TaTp-COF delivered a CO₂ uptake of 5.0 mmol g⁻¹ at 0 °C and 1 bar and showed exceptional CO₂/N₂ selectivity. bohrium.com Similarly, the incorporation of aliphatic amines into a COF structure resulted in a 1360-fold increase in CO₂ uptake capacity from dry air compared to the pristine framework. berkeley.edu

While specific studies detailing the synthesis of COFs using 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine as the building block and their resulting CO₂ uptake are not extensively documented in the provided sources, the triphenylamine (B166846) core with multiple amine functionalities of this compound makes it a promising candidate linker. The electron-rich carbazole and phenylamine moieties could enhance the framework's interaction with CO₂, potentially leading to high adsorption capacities and selectivity. The strategic design of COFs using such nitrogen-rich building blocks is a key strategy for developing next-generation adsorbents for scalable and energy-efficient CO₂ capture. bohrium.compolyu.edu.hk

Table 1: CO₂ Uptake in Amine-Functionalized Porous Materials

| Material | CO₂ Uptake (mmol g⁻¹) | Conditions | CO₂ Partial Pressure |

|---|---|---|---|

| TaTp-COF | 5.0 | 0 °C, 1 bar | 1.0 bar |

| COF-609 | 1.50 | Not specified | 150 mbar |

| en-Mg₂(dobpdc) (1-en) | 3.62 | 25 °C | 0.15 bar |

| en-Mg₂(dobpdc) (1-en) | 2.83 | 25 °C | 0.39 mbar |

Conjugated Polymers for Photocatalysis

Design and Synthesis of Donor-Acceptor (D-A) Conjugated Polymer Photocatalysts

The design of donor-acceptor (D-A) type conjugated polymers is a prominent strategy for creating effective photocatalysts. mdpi.combeilstein-journals.org These materials leverage the electronic interplay between an electron-donating unit and an electron-accepting unit to facilitate charge separation upon photoexcitation, a critical step in photocatalysis. mdpi.comresearchgate.net The compound 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine (PCz) serves as an effective electron-donor building block due to its electron-rich, π-conjugated carbazole core and appended amino groups. mdpi.com

A novel D-A conjugated polymer, named PCzPO, was synthesized using PCz as the donor unit. mdpi.com The synthesis involved the condensation of the PCz monomer with an acceptor unit, 4,4′-(5-oxido-5-phenylbenzo[b]phosphindole-3,7-diyl)dibenzaldehyde (PO). mdpi.com The PO acceptor features a phenylphosphine (B1580520) oxide group with a polar P=O moiety, which has been associated with improved performance in the Hydrogen Evolution Reaction (HER). mdpi.com The synthesis of the PCz donor itself is achieved through a reduction reaction starting from 3,6-dinitro-9-(4-nitrophenyl)-9H-carbazole, which is prepared by reacting 3,6-dinitro-9H-carbazole with 1-fluoro-4-nitrobenzene. mdpi.com The resulting PCzPO polymer possesses a structure where the electron density of the highest occupied molecular orbital (HOMO) is concentrated on the PCz donor, while the lowest unoccupied molecular orbital (LUMO) is located on the PO acceptor. mdpi.com This electronic arrangement is fundamental to its function as a photocatalyst, as excitation promotes an efficient intramolecular charge transfer from the donor to the acceptor moiety. mdpi.com

Mechanistic Studies of Hydrogen Evolution Reaction (HER) on Polymer Photocatalysts

The photocatalytic Hydrogen Evolution Reaction (HER) using D-A conjugated polymers like PCzPO involves a multi-step process initiated by light absorption. mdpi.com The mechanism can be summarized in the following key stages: mdpi.com

Photoexcitation : The polymer catalyst (P) absorbs light, causing an electron to be excited from the HOMO to the LUMO. In PCzPO, this corresponds to the transfer of an electron from the donor (PCz) to the acceptor (PO) unit.

Electron Transfer : A sacrificial electron donor in the reaction medium transfers an electron to the photoexcited polymer, regenerating its neutral state and preventing immediate charge recombination.

Proton Binding : The polymer catalyst, now in a reduced state, binds with protons (H⁺) from the aqueous solution.

Hydrogen Formation : The bound protons are reduced by the electrons on the polymer, leading to the formation of hydrogen gas (H₂), and the catalyst returns to its original state to complete the cycle.

Density Functional Theory (DFT) calculations support this mechanism, indicating that the electron density for high-lying occupied molecular orbitals is concentrated on the donor group, while that of the low-lying unoccupied molecular orbitals is on the acceptor group. mdpi.com This clear spatial separation of orbitals facilitates the crucial charge transfer from donor to acceptor upon photoexcitation, which is the driving force for the subsequent reduction of protons. mdpi.com

Influence of Polymer Configuration and Donor/Acceptor Moieties on Photocatalytic Efficiency

Donor/Acceptor Choice: The electronic properties of the donor and acceptor moieties dictate the polymer's light absorption characteristics and the energy levels of its frontier orbitals (HOMO and LUMO). mdpi.com In a comparative study, the PCzPO polymer, which uses 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine (PCz) as the donor, was evaluated alongside another polymer, PNoFPO. mdpi.com PNoFPO shares the same phosphindole (PO) acceptor but features a fluorine-substituted triphenylamine group (PNoF) as the donor. mdpi.com This direct comparison highlights how modifying the donor unit, while keeping the acceptor constant, can tune the polymer's optoelectronic properties and ultimately its HER performance. mdpi.com The presence of heteroatoms like nitrogen within the carbazole unit of PCz is considered an important aspect for successful catalysts due to the enhancement of π-conjugation and charge transfer efficiency. mdpi.com

Polyimides and Other Advanced Polymeric Architectures

Development of Redox-Active Polyimides for Electronic Devices

Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. researchgate.netnih.gov The development of redox-active polyimides has opened avenues for their application in advanced electronic devices, such as batteries and electrochromic systems. researchgate.net Redox activity can be imparted to the polyimide backbone by incorporating specific monomers that can undergo reversible oxidation and reduction processes.

The 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine molecule contains a carbazole unit, which is known to be electrochemically active. Carbazole-based polymers can exhibit stable redox states, making them suitable for electronic applications. mdpi.com While the direct synthesis of polyimides from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine and their characterization as redox-active materials are not explicitly detailed in the provided search results, the potential for such materials is significant. By reacting this diamine with various aromatic dianhydrides, it is possible to create novel polyimides where the carbazole moiety is integrated into the polymer main chain. researchgate.net

The incorporation of this electron-rich carbazole unit is expected to bestow redox activity upon the resulting polyimide. This concept is supported by research on other redox-active monomers, such as those based on phenothiazine, which have been used to create porous polyimide networks for battery applications. researchgate.net These dual redox-active polyimides can function as high-performance electrode materials, demonstrating high capacity, excellent rate capability, and long-term cycling stability. researchgate.net Therefore, polyimides derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine represent a promising area of research for creating new materials for next-generation flexible electronic devices. nih.gov

Table 2: Properties of Polyimides Derived from Various Carbazole-Containing Diamines

| Polymer | Monomers | Glass Transition Temp. (T₉) | 10% Weight Loss Temp. (T₁₀) |

|---|---|---|---|

| PI series | 5,5’-(9-octyl-carbazole-3,6-diyl)bis[4-phenyl-2-(4-amino-phenyl)-1H-imidazole] + various dianhydrides | 312–330 °C | 475–495 °C |

| PI-6A to PI-6E | Diamine with ethyl groups + various dianhydrides (BTA, NTD, etc.) | Not specified | 348–473 °C |

Computational Chemistry and Theoretical Investigations of 9 4 Aminophenyl 9h Carbazole 3,6 Diamine and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structures

For carbazole (B46965) derivatives, the substitution pattern significantly impacts the electronic structure. The carbazole core is an electron-rich, π-conjugated system. Attaching electron-donating groups (EDGs), such as amino groups at the 3, 6, and 9-phenyl positions, further increases the electron density of the molecule. DFT studies on various carbazole derivatives show that the geometry, such as the dihedral angle between the 9-phenyl ring and the carbazole plane, is a critical factor. Theoretical calculations on related structures, like (E)-3-[4-(9,9a-dihydro-8aH-carbazol-9-yl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, reveal a twisted conformation, with a calculated dihedral angle of 53.2° between the 9-phenyl group and the carbazole unit. This twisting can disrupt π-conjugation, which in turn affects the electronic properties.

In 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine, the amino groups act as strong EDGs. DFT calculations on similar amino-substituted carbazoles would predict that the lone pair of electrons on the nitrogen atoms delocalizes into the π-system of the carbazole and phenyl rings. This delocalization enhances the electron-rich nature of the molecule, which is a key characteristic for applications like hole-transporting materials in organic electronics. rsc.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For an amino-substituted carbazole, the MEP would show negative potential (red/yellow) around the nitrogen atoms, confirming these as sites of high electron density and reactivity. tandfonline.com

The choice of DFT functional and basis set is crucial for obtaining accurate results. Studies often employ hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP, paired with basis sets like 6-31G(d,p) or larger, to provide a reliable description of the electronic structure and properties of these extended π-systems. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Intramolecular Charge Transfer

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter for optoelectronic materials.

In carbazole derivatives, the HOMO is typically distributed over the electron-rich carbazole core and any electron-donating substituents, while the LUMO is often located on an electron-accepting part of the molecule or delocalized across the π-conjugated backbone. acs.org For 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine, all substituents are electron-donating amino groups. DFT calculations on such donor-rich systems show that the HOMO level is raised significantly in energy, making the molecule easier to oxidize. The HOMO is expected to be delocalized across the entire molecule, including the carbazole nucleus and the three amino-substituted phenyl rings. The LUMO, in contrast, would be distributed over the aromatic framework.

The introduction of donor and acceptor groups within the same molecule can lead to Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.org In donor-acceptor type luminophores containing a carbazole linker, excitation can lead to a transfer of electron density from the donor part (e.g., phenoxazine) to the acceptor part (e.g., benzonitrile), a process that can be modeled using Time-Dependent DFT (TD-DFT). rsc.org While 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine is primarily a donor-donor-donor system, the carbazole core can act as a π-bridge, and subtle ICT character can still be present in the excited state, influencing its photophysical properties. The extent of this ICT is highly dependent on the molecular geometry and the surrounding solvent polarity. rsc.orgnih.gov

The HOMO-LUMO gap is directly related to the energy of the lowest electronic transition. A smaller gap generally corresponds to absorption at longer wavelengths (a red-shift). By computationally modifying substituents on the carbazole core, the HOMO and LUMO levels can be precisely tuned to achieve a desired energy gap. acs.org

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Carbazole-CH3 | -5.751 | -1.248 | 4.502 | B3LYP-D3/6-311+G(2d,p) | researchgate.net |

| Carbazole-OH | -5.962 | -1.342 | 4.620 | B3LYP-D3/6-311+G(2d,p) | researchgate.net |

| Carbazole-SH | -6.058 | -1.334 | 4.724 | B3LYP-D3/6-311+G(2d,p) | researchgate.net |

| 3CzImIPN | -6.12 | -3.08 | 3.04 | B3LYP/6-31+G(d,p) | researchgate.net |

| Donor-Acceptor Carbazole 1 | -5.27 | -2.32 | 2.95 | B3LYP/6-31G(d) | acs.org |

| Donor-Acceptor Carbazole 2 | -5.22 | -2.82 | 2.40 | B3LYP/6-31G(d) | acs.org |

Theoretical Predictions of Reaction Regioselectivity and Polymerization Pathways

Computational methods can predict the most likely sites for chemical reactions, such as polymerization. For carbazole monomers, electropolymerization is a common method to create conductive polymer films. Theoretical studies and experimental evidence consistently show that the 3- and 6-positions of the carbazole ring are the most reactive sites for oxidative coupling. researchgate.netnih.gov This is because the radical cation formed upon one-electron oxidation has the highest spin density at these positions.

For 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine, the presence of amino groups at the 3 and 6 positions blocks these primary sites for C-C bond formation. Therefore, polymerization would likely proceed through other pathways. One possibility is the oxidative coupling of the amino groups themselves to form azo or other linkages, though this often requires specific catalytic conditions. Another pathway involves C-N coupling or C-C coupling at other positions on the carbazole ring or the 9-phenyl group.

The regioselectivity of oxidative coupling is governed by both steric and electronic factors of the substituents. nih.gov While the 3,6-positions are electronically favored, bulky substituents at the N-9 position can influence the accessibility of other sites, such as the 1, 2, 7, or 8 positions. Theoretical calculations of the spin density distribution in the radical cation of the target molecule would be essential to predict the most probable coupling sites. In the absence of blocking groups, carbazole polymerization typically leads to poly(3,6-carbazole). However, with the 3,6-positions occupied by amino groups, polymerization might be initiated at the N-H bonds of the diamine substituents or at activated positions on the phenyl ring.

Computational studies on the mechanism of carbazole formation and functionalization, for instance via Lewis acid-catalyzed reactions or intramolecular C-N bond formation, provide further insight into the reactivity of the carbazole scaffold. These studies help in understanding the energetics of different reaction pathways and predicting the most favorable conditions for synthesizing specific carbazole-based structures.

Simulation of Optoelectronic and Electrochemical Properties

Time-dependent density functional theory (TD-DFT) is the primary computational tool for simulating the optoelectronic properties of molecules, such as their UV-Visible absorption and emission spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption.

Similarly, the fluorescence properties can be simulated by optimizing the geometry of the first excited state (S1) and calculating the energy of the transition back to the ground state (S0). The difference between the absorption and emission energies is the Stokes shift, which is related to the geometric relaxation of the molecule in the excited state. Molecules with significant ICT character often exhibit large Stokes shifts and solvatochromism, where the emission color changes with solvent polarity. nih.gov

Electrochemical properties, such as oxidation and reduction potentials, can be estimated from the calculated HOMO and LUMO energies, respectively. The HOMO energy is correlated with the ionization potential (ease of removing an electron), while the LUMO energy is related to the electron affinity (ease of accepting an electron). Carbazole derivatives are well-known for their hole-transporting capabilities, which stem from their stable radical cations and suitable HOMO energy levels for efficient hole injection from adjacent layers in a device. rsc.org DFT calculations can predict these energy levels, guiding the design of materials with optimal electrochemical stability and charge transport properties for applications in OLEDs and perovskite solar cells.

| Compound/Derivative | Calculated λmax (nm) | Main Transition Type | Calculated Oxidation Potential (vs. Fc/Fc+) | Computational Method | Reference |

|---|---|---|---|---|---|

| Donor-Acceptor Carbazole 3 | 422 | π-π/ICT | 0.86 V | B3LYP/6-31G(d) | acs.org |

| Donor-Acceptor Carbazole 4 | 494 | π-π/ICT | 0.87 V | B3LYP/6-31G(d) | acs.org |

| KZ (3,6-diphenylamine-carbazole) | 395 | π-π | 0.43 V | Experimental/CV | |

| KZRD (D-A type) | 493 | ICT | 0.59 V | Experimental/CV | |

| N-(4-cyanophenyl)carbazole | 330 | π-π/CT | N/A | Experimental | rsc.org |

Advanced Spectroscopic Characterization Techniques in Research on 9 4 Aminophenyl 9h Carbazole 3,6 Diamine Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Polymers and Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers and frameworks derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the confirmation of monomer incorporation, polymer architecture, and the nature of linkages within the material.

In the ¹H NMR spectra of carbazole-based polymers, distinct signals corresponding to the aromatic protons of the carbazole (B46965) core and the aminophenyl substituents can be identified. mdpi.com For instance, the protons on the 3,6-disubstituted carbazole ring typically appear as doublets and doublets of doublets in specific regions of the spectrum. mdpi.com The absence of the N-H proton signal from the carbazole nitrogen, coupled with the appearance of new signals, can confirm successful polymerization or functionalization at that position. mdpi.com

¹³C NMR spectroscopy complements the information from ¹H NMR by providing insights into the carbon skeleton of the material. In the ¹³C NMR spectrum of a carbazole derivative, characteristic signals for the vinyl group carbons can confirm its presence. mdpi.com The chemical shifts of the carbon atoms in the carbazole ring are sensitive to the substituents at the 3, 6, and 9 positions, offering further proof of the polymer's structure. researchgate.net

Interactive Data Table: Representative NMR Chemical Shifts for Carbazole Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Carbazole) | 7.0 - 8.5 |

| ¹H | Vinyl (internal CH) | ~7.56 |

| ¹H | Vinyl (terminal CH₂) | 5.4 - 5.8 |

| ¹³C | Aromatic (Carbazole) | 110 - 140 |

| ¹³C | Vinyl | 107 - 129 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in materials derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the successful synthesis of polymers and frameworks and identify key structural features.

The FTIR spectrum of a polycarbazole will exhibit characteristic peaks corresponding to the vibrations of its constituent bonds. researchgate.net For example, the stretching vibration of the N-H group in the carbazole ring typically appears in the range of 3100-3410 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are observed around 3045 cm⁻¹. researchgate.net The aromatic C=C stretching can be seen at approximately 1607 cm⁻¹, while the C-N stretching of the aromatic C-N bonds is found around 1446 cm⁻¹. researchgate.net In derivatives of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine, the presence of primary amine groups (-NH₂) would be indicated by characteristic N-H stretching bands.

Interactive Data Table: Key FTIR Absorption Bands in Polycarbazoles

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3410 | N-H Stretching | Carbazole N-H |

| 3045 | C-H Stretching | Aromatic C-H |

| 1607 | C=C Stretching | Aromatic C=C |

| 1446 | C-N Stretching | Aromatic C-N |

| ~750 | C-H Bending | Out-of-plane C-H |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Optical Gaps

UV-Visible absorption spectroscopy is a fundamental technique for investigating the electronic properties of materials derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine. This method probes the electronic transitions between molecular orbitals, providing information about the conjugation length and the optical band gap of the material.

Carbazole-based materials typically exhibit strong absorption in the UV region due to π-π* transitions within the aromatic carbazole core. The position of the absorption maximum (λmax) can be influenced by the substituents on the carbazole ring and the extent of polymerization.

The optical band gap (Eg) is a crucial parameter for optoelectronic applications and can be determined from the UV-Vis absorption spectrum using a Tauc plot. youtube.compsu.edu This method involves plotting (αhν)n against the photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for direct band gap semiconductors). youtube.commdpi.com The optical band gap is then extrapolated from the linear portion of the plot. youtube.compsu.edu For example, a polycarbazole-ZnS composite thin film was found to have an optical band gap of 2.44 eV. acs.org

Interactive Data Table: Optical Properties of a Polycarbazole Composite

| Property | Value |

| Optical Band Gap (Eg) | 2.44 eV |

| Refractive Index | 2.15 |

| Urbach Energy | 0.44 eV |

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy for Excited State Dynamics

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) spectroscopy are powerful techniques for studying the excited state dynamics of materials derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine. These methods provide insights into the emission properties, excited state lifetimes, and various relaxation pathways of the material upon photoexcitation.

Carbazole-based materials are known for their emissive properties, often exhibiting fluorescence in the blue region of the electromagnetic spectrum. The PL spectrum reveals the wavelength of the emitted light, which is related to the energy difference between the excited and ground states.

TRPL spectroscopy measures the decay of the photoluminescence intensity over time, allowing for the determination of the excited state lifetime (τ). For carbazole in organic solvents, the S₁ state has a lifetime of 13–15 ns. mdpi.comresearchgate.net In the solid state, the fluorescence lifetime of carbazole crystals is around 8.2 ns at 300 K. rsc.org The excited-state dynamics can be complex, involving processes such as internal conversion, intersystem crossing, and energy transfer. mdpi.comresearchgate.net For instance, in carbazole, the T₁ triplet state is populated from the S₁ state with a quantum yield of 51–56%. mdpi.comresearchgate.net

Interactive Data Table: Excited State Properties of Carbazole

| Parameter | Value | Condition |

| S₁ State Lifetime (τ) | 13 - 15 ns | In organic solvents |

| Fluorescence Lifetime (τf) | 8.2 ns | Crystalline phase (300 K) |

| T₁ State Population Quantum Yield | 51 - 56% | From S₁ state |

| S₁* to Solvent Energy Transfer Time | 8 - 20 ps | - |

Mass Spectrometry (MS) for Molecular Weight Confirmation of Synthesized Compounds

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight of synthesized compounds derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine, including monomers, oligomers, and polymers. For polymeric materials, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly valuable. nih.govrsc.org

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules without significant fragmentation. researchgate.net It provides a mass spectrum that shows the distribution of polymer chains with different numbers of repeating units (n-mers). From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) can be determined. This information is crucial for understanding how the polymerization conditions affect the final properties of the material. For example, a polycarbazole synthesized via a specific route was found to have a molecular weight of 107,389 g/mol with a dispersity of 1.021. acs.org

Interactive Data Table: Molecular Weight Data for a Polycarbazole

| Parameter | Value |

| Molecular Weight (Mw) | 107,389 g/mol |

| Dispersity (Đ) | 1.021 |

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are essential for evaluating the redox properties and charge transport characteristics of materials derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine.

Cyclic voltammetry provides information about the oxidation and reduction potentials of a material. epstem.net For carbazole-based polymers, the oxidation potential is a key parameter that determines the highest occupied molecular orbital (HOMO) energy level. This information is vital for designing materials for applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. epstem.net The reversibility of the redox processes can also be assessed, which is important for applications in energy storage.

Electrochemical Impedance Spectroscopy (EIS) is used to study the charge transfer and ion diffusion processes at the electrode-material interface. researchgate.net By applying a small amplitude AC potential and measuring the current response over a range of frequencies, an impedance spectrum is generated. This spectrum can be modeled using an equivalent circuit to extract parameters such as charge transfer resistance, double-layer capacitance, and Warburg impedance, which is related to ion diffusion. researchgate.net For instance, a polycarbazole-based material exhibited a specific capacitance of 116 Fg⁻¹, indicating its potential for use in supercapacitors. acs.org

Interactive Data Table: Electrochemical Properties of a Polycarbazole Material

| Parameter | Value |

| Specific Capacitance | 116 Fg⁻¹ |

| Charge Mobility | 54.22 m²/(V s) |

| Conductivity | 0.298 S/cm |

Future Research Directions and Interdisciplinary Prospects for 9 4 Aminophenyl 9h Carbazole 3,6 Diamine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The current synthesis of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine often involves the reduction of a dinitro-nitrophenyl precursor, such as 3,6-dinitro-9-(4-nitrophenyl)-carbazole. mdpi.com A typical method employs a reduction reaction using hydrazine (B178648) monohydrate in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com While effective, future research should focus on developing more sustainable and atom-economical synthetic routes.

Key research objectives in this area include:

Green Catalysis: Investigating the use of earth-abundant metal catalysts or metal-free catalytic systems to replace precious metals like palladium.

Alternative Reducing Agents: Exploring milder and safer reducing agents to replace hydrazine, which is highly toxic.

Process Intensification: Developing continuous flow synthesis methods to improve reaction efficiency, reduce waste, and enhance scalability compared to traditional batch processes.

Bio-inspired Synthesis: Exploring enzymatic or biocatalytic routes that could offer high selectivity and operate under environmentally benign conditions.

A comparative table of current and potential future synthetic approaches is presented below.

| Feature | Current Method (e.g., Hydrazine/Pd/C) | Future Sustainable Methodologies |

| Catalyst | Palladium on Carbon (Pd/C) mdpi.com | Earth-abundant metals (e.g., Fe, Cu), organocatalysts, enzymes |

| Reducing Agent | Hydrazine monohydrate mdpi.com | Catalytic hydrogenation, electrochemical reduction, transfer hydrogenation |

| Solvents | 1,4-dioxane, ethanol (B145695) mdpi.com | Green solvents (e.g., water, supercritical CO2, bio-derived solvents) |

| Efficiency | Batch processing | Continuous flow reactors, microwave-assisted synthesis |

| Sustainability | Use of precious metals and toxic reagents | High atom economy, reduced waste, biodegradable catalysts |

Tailoring Material Properties through Advanced Functionalization and Polymerization

The three reactive amine groups on the 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine molecule offer extensive opportunities for functionalization and polymerization. These modifications can be used to precisely tune the material's electronic, optical, and physical properties.

Future research should explore:

Targeted Functionalization: Introducing specific functional groups onto the amine positions to control solubility, energy levels, and intermolecular interactions. For instance, attaching electron-withdrawing or electron-donating groups can modulate the compound's HOMO/LUMO energy levels for specific optoelectronic applications. researchgate.net

Novel Polymer Architectures: Moving beyond simple polycondensation to create more complex polymer structures like dendrimers, hyperbranched polymers, and cross-linked networks. These architectures can lead to materials with unique processing characteristics and enhanced performance.

Covalent Organic Frameworks (COFs): Utilizing the molecule as a key monomer for the synthesis of two-dimensional (2D) and three-dimensional (3D) COFs. bldpharm.com The defined porosity and high surface area of COFs are highly desirable for applications in gas storage, separation, and catalysis.

A prime example of current research in this area is the synthesis of a covalent microporous organic polymer (CzT-CMOP) through the one-pot polycondensation of 9-(4-aminophenyl)-carbazole-3,6-diamine with dimethoxymethane (B151124). mdpi.comresearchgate.net This creates a Tröger's base-derived polymer with a high surface area and redox activity. mdpi.comresearchgate.net

Expansion into Emerging Optoelectronic and Energy Technologies

Carbazole (B46965) derivatives are well-known for their excellent optoelectronic properties and charge-transporting capabilities. researchgate.netmdpi.com Future work should leverage these intrinsic properties to expand the application of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine and its derivatives into new technological arenas.

Potential application areas include:

Perovskite Solar Cells (PSCs): Developing polymers or small molecules based on this carbazole derivative to serve as efficient and stable hole-transporting layers (HTLs) in PSCs.

Organic Light-Emitting Diodes (OLEDs): Designing host materials for phosphorescent OLEDs (PhOLEDs) by taking advantage of the high triplet energy characteristic of many carbazole compounds. researchgate.netresearchgate.net

Supercapacitors: Building on recent successes, research can focus on optimizing the performance of polymers derived from 9-(4-aminophenyl)-carbazole-3,6-diamine as electrode materials for high-performance supercapacitors. researchgate.net The existing CzT-CMOP material has already demonstrated significant promise in this area. researchgate.net

Table of Research Findings for CzT-CMOP Supercapacitor Electrode

| Property | Value | Source |

|---|---|---|

| Brunauer–Emmett–Teller (BET) Surface Area | 615 m² g⁻¹ | mdpi.comresearchgate.net |

| Pore Volume | 0.48 cm³ g⁻¹ | mdpi.comresearchgate.net |

| Specific Capacitance | 240 F g⁻¹ (at 0.5 A g⁻¹) | researchgate.net |

| Capacitance Retention | 97% after 2000 cycles | researchgate.net |

| Thermal Stability | ~463.5 °C | mdpi.comresearchgate.net |

Integration into Multi-component Systems and Hybrid Materials

The future of advanced materials often lies in the synergistic combination of different components. The functional amine groups of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine make it an ideal candidate for integration into multi-component and hybrid systems.

Promising research directions are:

Polymer Blends and Composites: Blending polymers derived from this carbazole with other conductive polymers or inorganic nanoparticles (e.g., graphene, metal oxides) to create composite materials with enhanced mechanical strength, thermal stability, and electrochemical performance.

Surface Modification: Grafting the molecule or its polymers onto the surface of substrates like silicon wafers, transparent conducting oxides, or carbon nanotubes to modify their surface properties and create functional interfaces for electronic devices.

Hybrid Organic-Inorganic Materials: Using the amine groups as anchoring points to coordinate with metal ions or bind to inorganic clusters, leading to the formation of novel hybrid materials with combined organic and inorganic properties for applications in sensing and catalysis.

Addressing Research Challenges in Scalability and Performance Optimization

For any promising material to transition from the laboratory to industrial application, challenges related to scalability and performance must be addressed.

Key challenges and future research goals include:

Scalable Synthesis: Developing cost-effective, high-yield synthetic protocols that can be safely implemented on a large scale. This involves moving away from expensive catalysts and hazardous reagents. mdpi.com

Processability: Improving the solubility and processability of polymers derived from 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine. Many conjugated polymers suffer from poor solubility, which complicates device fabrication. Future functionalization strategies should aim to attach solubilizing side chains without compromising electronic properties.

Long-Term Stability: Investigating the long-term operational and environmental stability of materials and devices incorporating this compound. For applications in OLEDs and solar cells, stability under continuous operation (light, heat, electrical bias) is a critical performance metric.

Structure-Property Relationship: Conducting comprehensive studies, combining experimental characterization with computational modeling, to build a deeper understanding of the relationship between the molecular structure of derivatives and their macroscopic material properties. This knowledge will enable the rational design of next-generation materials with optimized performance characteristics.

Q & A

Basic Question: What are the standard synthetic routes for 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves coupling reactions between halogenated carbazole derivatives and aromatic amines. For example, 3-(4-bromophenyl)-9-phenyl-9H-carbazole (CAS: 1028647-93-9) can be used as a precursor, reacting with biphenylamine derivatives via Buchwald-Hartwig amination or Ullmann coupling to introduce the aminophenyl group . Key intermediates include brominated carbazole cores (e.g., 3-(4-bromophenyl)-9H-carbazole) and protected amine reagents. Purification often employs column chromatography with silica gel and gradients of ethyl acetate/hexane .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substitution patterns on the carbazole ring and amine functionalization .

- X-ray Crystallography: Single-crystal analysis (e.g., monoclinic P2/n space group) resolves bond angles and planarity, crucial for understanding electronic conjugation in materials science applications .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected ~314.37 g/mol for CHN) and isotopic patterns .

Advanced Question: How can researchers design experiments to investigate the compound’s charge transport properties in organic semiconductors?

Methodological Answer:

- Theoretical Framework: Link to density functional theory (DFT) to predict HOMO/LUMO levels and electron mobility .

- Device Fabrication: Construct thin-film transistors (TFTs) or OLEDs using spin-coating or vacuum deposition. Monitor charge carrier mobility via field-effect transistor (FET) measurements .

- Controlled Variables: Vary annealing temperatures or solvent polarities to study morphology-dependent conductivity .

- Validation: Cross-reference experimental data with computational results to identify discrepancies (e.g., steric hindrance vs. predicted planar structures) .

Advanced Question: How should researchers address contradictions in reported photophysical properties of carbazole-amine derivatives?

Methodological Answer:

- Systematic Replication: Reproduce studies under standardized conditions (e.g., solvent purity, excitation wavelengths) to isolate variables .

- Advanced Characterization: Use time-resolved fluorescence spectroscopy to differentiate aggregation-induced emission (AIE) from solvent polarity effects .

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify outliers in literature data, focusing on synthesis methods (e.g., Suzuki vs. Ullmann coupling) as potential error sources .

Basic Question: What are the primary applications of this compound in materials science?

Methodological Answer:

- Organic Electronics: Acts as a hole-transport layer in OLEDs due to its high triplet energy and thermal stability .

- Photocatalysis: Functionalize with boron-dipyrromethene (BODIPY) moieties for visible-light-driven reactions .

- Sensor Design: Leverage its amine groups for selective anion recognition (e.g., phosphate detection in environmental samples) .

Advanced Question: What strategies optimize the compound’s solubility and stability for biomedical applications?

Methodological Answer:

- Derivatization: Introduce sulfonate or polyethylene glycol (PEG) groups to enhance aqueous solubility .

- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., oxidation at the amine site) .

- Theoretical Modeling: Use molecular dynamics (MD) simulations to predict interactions with biological membranes and adjust substituents accordingly .

Advanced Question: How can researchers resolve synthetic challenges in achieving regioselective amination?

Methodological Answer:

- Catalyst Screening: Test palladium (Xantphos-Pd) vs. copper catalysts (CuI/1,10-phenanthroline) for selectivity in C–N coupling .

- Protection/Deprotection: Temporarily protect amine groups with tert-butoxycarbonyl (Boc) to prevent side reactions during functionalization .

- In Situ Monitoring: Employ FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity and dust explosivity (refer to SDS for 3-Chloro-9H-carbazole analogs) .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for halogenated organics .

Advanced Question: How to integrate this compound into a broader theoretical framework for designing multifunctional materials?

Methodological Answer:

- Conceptual Frameworks: Align with donor-acceptor (D-A) theory to engineer bandgap tunability .

- Multidisciplinary Approaches: Combine synthetic chemistry with device physics (e.g., interface engineering in perovskite solar cells) .

- Iterative Design: Use high-throughput screening (HTS) to test combinatorial libraries of carbazole-amine derivatives for target properties .

Advanced Question: What methodologies validate the compound’s role in anion recognition mechanisms?

Methodological Answer:

- Spectroscopic Titration: Perform UV-Vis/fluorescence titrations with tetrabutylammonium salts (e.g., F, Cl) to quantify binding constants (K) .

- X-ray Crystallography: Resolve host-guest complexes to identify hydrogen-bonding or π-π interactions .

- Computational Chemistry: Use DFT to model anion binding sites and predict selectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.